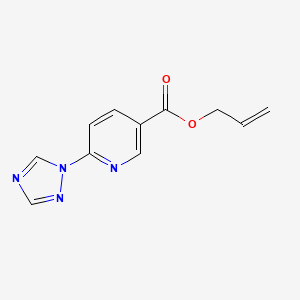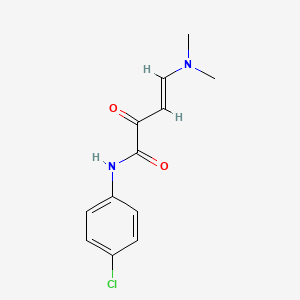![molecular formula C22H27N3O5 B3036887 Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate CAS No. 400085-04-3](/img/structure/B3036887.png)
Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound was established by spectral and elemental analyses . The structure of this compound and its intermediates were confirmed through these analyses .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The final compounds were screened for their in vivo anti-inflammatory and analgesic activities .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Effects
- Synthesis Process : The synthesis of optically active diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate involves the use of 1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, which are derived from optical resolution processes using quinidine and cinchonidine (Ashimori et al., 1991).
Applications in Medical Imaging
- PET Imaging Studies : this compound derivatives have been used in the development of PET (Positron Emission Tomography) imaging agents like [18F]p-MPPF. These agents are utilized for studying serotonergic neurotransmission in both animals and humans, providing valuable insights into neurobiology and potential applications in neurodegenerative diseases (Plenevaux et al., 2000).
Antimicrobial Properties
- Bacterial Persistence Targeting : Certain derivatives of this compound have shown promise in selectively killing bacterial persisters, a significant challenge in antibiotic therapy. These compounds can potentially revert persisters back to antibiotic-sensitive states, offering a novel approach to addressing bacterial resistance (Kim et al., 2011).
Chemical Synthesis and Biological Activity
- Development of Novel Compounds : The process of synthesizing novel derivatives of this compound, such as 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, has been explored. These compounds are characterized using various analytical techniques, indicating the versatility of this chemical structure for creating a wide range of derivatives with potential biological activities (Qi-don, 2015).
Mecanismo De Acción
While the specific mechanism of action for Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate is not explicitly mentioned in the search results, piperazine derivatives in general are known to have a wide range of biological and pharmaceutical activity . Piperazine is a GABA receptor agonist .
Propiedades
IUPAC Name |
diethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-29-21(26)19-14-17(15-20(23-19)22(27)30-5-2)25-12-10-24(11-13-25)16-6-8-18(28-3)9-7-16/h6-9,14-15H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVMEWOLWGVCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3036804.png)
![2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide](/img/structure/B3036805.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbothioamide](/img/structure/B3036811.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3036813.png)

![1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone](/img/structure/B3036816.png)
![3-Chloro-2-{[1-(3-nitro-2-pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B3036821.png)
![3-Chloro-2-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3036822.png)
![5-chloro-N-[(E)-(dimethylamino)methylidene]-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide](/img/structure/B3036823.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole](/img/structure/B3036824.png)
![4-chloro-N-[2-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036825.png)
